(1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid
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Overview
Description
(1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with an amino group and two carboxylic acid groups, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the enantioselective introduction of amino and carboxyl groups to a cyclopentane precursor. This can be done using asymmetric epoxidation, dihydroxylation, or aminohydroxylation reactions . Another method includes the use of β-lactams via a Staudinger reaction between ketene and imine to yield the corresponding amino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of chiral catalysts and specific reaction environments to maintain the stereochemistry of the product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted amides.
Scientific Research Applications
(1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-Amino-1-phenyl-1,3-propanediol
- (2S,3R)-1-Amino-2-methylbutane-2,3-diol
Uniqueness
(1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its cyclopentane ring structure differentiates it from other similar compounds, providing unique reactivity and interaction profiles .
Properties
CAS No. |
207983-48-0 |
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Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,2S,3R)-1-amino-2-methylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-4-5(6(10)11)2-3-8(4,9)7(12)13/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)/t4-,5+,8-/m0/s1 |
InChI Key |
STIVVGOWGUYXGI-UUEMRFSQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@]1(C(=O)O)N)C(=O)O |
Canonical SMILES |
CC1C(CCC1(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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